1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-
Overview
Description
1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is a compound belonging to the class of 1,2,4-triazoles, which are known for their versatile chemical properties and significant biological activities. The incorporation of a fluorobenzylidenamino group enhances its potential for various applications in medicinal chemistry, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Triazole compounds are known to interact with their targets by serving as a hydrogen bond acceptor and donor at the active site of a receptor . This interaction can lead to changes in the receptor’s function, potentially altering cellular processes.
Biochemical Pathways
Some triazole compounds are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the p450-dependent enzyme (cyp 51) . This can disrupt the integrity of the cell membrane and inhibit fungal growth.
Pharmacokinetics
1,2,4-triazole derivatives are generally known for their low toxicity and good pharmacokinetic and pharmacodynamic profiles . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its bioavailability.
Biochemical Analysis
Biochemical Properties
The 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-, has been reported to interact with various enzymes, proteins, and other biomolecules . It is known to operate as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors . The compound’s unique structure allows it to be involved in various biochemical reactions .
Cellular Effects
The effects of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- on cells are diverse. It has been reported to exhibit a broad spectrum of therapeutically interesting activities such as antimicrobial, antioxidant, anti-inflammatory, anticancer, and anticonvulsant activities . These activities suggest that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- is complex and multifaceted. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The dosage effects of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- in animal models are yet to be thoroughly investigated. It is known that the effects of triazole derivatives can vary with different dosages
Metabolic Pathways
Triazoles are known to be involved in various metabolic processes, but the specific enzymes or cofactors that this compound interacts with are yet to be identified .
Preparation Methods
The synthesis of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- typically involves the reaction of 4-amino-1,2,4-triazole with 4-fluorobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, which facilitates the formation of the Schiff base . The general reaction scheme is as follows:
4-amino-1,2,4-triazole+4-fluorobenzaldehydeAcOH1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .
Chemical Reactions Analysis
1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- has a wide range of scientific research applications:
Comparison with Similar Compounds
1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- can be compared with other similar compounds, such as:
1,2,4-Triazole: The parent compound, which lacks the fluorobenzylidenamino group, has a broader range of applications but may exhibit lower specificity.
4-(4-chlorobenzylidenamino)-1,2,4-triazole: This compound has a similar structure but with a chlorine atom instead of fluorine, which can affect its biological activity and chemical reactivity.
4-(4-methylbenzylidenamino)-1,2,4-triazole: The presence of a methyl group instead of fluorine can lead to differences in lipophilicity and biological activity.
The uniqueness of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- lies in the presence of the fluorine atom, which enhances its lipophilicity and biological activity .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAZKJYZXLBFPA-WLRTZDKTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19015-63-5 | |
Record name | 4-(4-FLUOROBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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